1-Bromo-4-((2-methoxyethyl)sulfonyl)butane
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Overview
Description
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane is a chemical compound with the molecular formula C7H15BrO3S and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane typically involves the reaction of 1,4-dibromobutane with sodium methoxyethylsulfonate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4)
Common reagents used in these reactions include sodium hydroxide (NaOH), ammonia (NH3), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxyethyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1-Bromo-4-((2-methoxyethyl)sulfonyl)butane can be compared with other similar compounds, such as:
1-Bromo-4-((2-hydroxyethyl)sulfonyl)butane: This compound has a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and applications.
1-Bromo-4-((2-ethoxyethyl)sulfonyl)butane:
1-Bromo-4-((2-methoxyethyl)sulfonyl)pentane: This compound has an additional carbon atom in the backbone, which influences its physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H15BrO3S |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-4-(2-methoxyethylsulfonyl)butane |
InChI |
InChI=1S/C7H15BrO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3 |
InChI Key |
URMAUKARMPUZLV-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)CCCCBr |
Origin of Product |
United States |
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